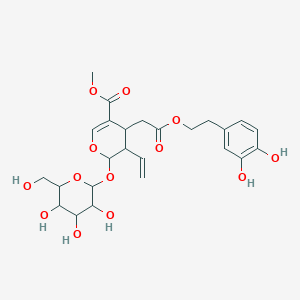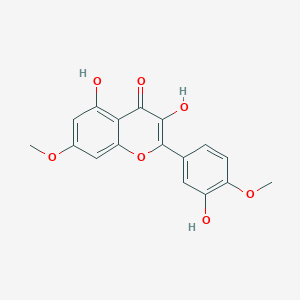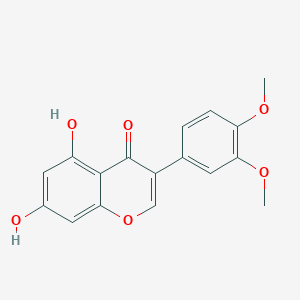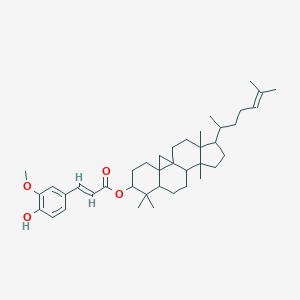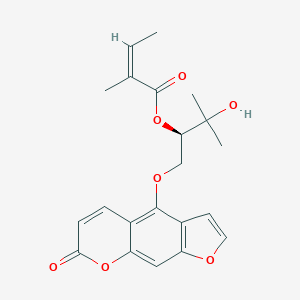
2',3,4,4',6'-Pentahydroxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eriodictyol chalcone is a naturally occurring flavonoid compound found in various plants, including tomatoes and other fruits and vegetables . It belongs to the chalcone family, which is characterized by two aromatic rings connected by a three-carbon chain with a conjugated carbonyl group and a double bond . Chalcones are known for their vibrant yellow or orange color and exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eriodictyol chalcone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction . This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction typically yields high purity chalcones with good yields.
Industrial Production Methods: Industrial production of eriodictyol chalcone can be achieved through microbial synthesis using engineered microorganisms . For example, Escherichia coli can be genetically modified to produce eriodictyol from simple carbon substrates like D-glucose . This method offers advantages such as high yield, purity, and independence from seasonal variations.
Chemical Reactions Analysis
Types of Reactions: Eriodictyol chalcone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the α,β-unsaturated carbonyl system, which makes the compound highly reactive .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of eriodictyol chalcone .
Scientific Research Applications
Eriodictyol chalcone has a wide range of scientific research applications due to its diverse biological activities . Some of the key applications include:
Chemistry: Used as a precursor for the synthesis of other flavonoids and bioactive compounds.
Biology: Studied for its antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer, neuroprotective, and cardioprotective agent.
Industry: Utilized in the food industry for its potential health benefits and as a natural colorant.
Mechanism of Action
Eriodictyol chalcone exerts its effects through various molecular targets and pathways . It modulates cell-signaling cascades, including the inhibition of oxidative stress and inflammation pathways . The compound interacts with enzymes and receptors involved in these pathways, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Eriodictyol chalcone is unique among chalcones due to its specific hydroxylation pattern . Similar compounds include:
Naringenin chalcone: A precursor in the biosynthesis of eriodictyol chalcone.
Homoeriodictyol chalcone: A structurally similar compound with slight variations in hydroxylation.
Phloretin chalcone: Another chalcone with distinct biological activities.
These compounds share similar structural features but differ in their specific biological activities and applications .
Properties
CAS No. |
73692-51-0 |
|---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H |
InChI Key |
CRBYNQCDRNZCNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |
Key on ui other cas no. |
73692-51-0 |
Synonyms |
Eriodictyol chalcone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9H-Pyrido[3,4-B]indole](/img/structure/B191983.png)
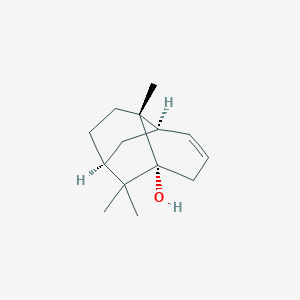
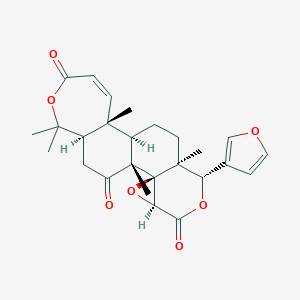
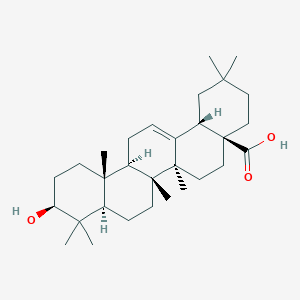
![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)

